alpha-Fluorocinnamic acid
Description
Historical Context of Fluorinated Cinnamic Acid Derivatives in Chemical Research
The journey into the world of fluorinated organic compounds has its roots in the 19th century with the isolation of elemental fluorine. nih.gov However, the controlled incorporation of fluorine into organic molecules, particularly aromatic systems, presented significant challenges. Early breakthroughs in the 20th century, such as the Schiemann reaction, provided methodologies for the synthesis of fluoroaromatic compounds. nih.gov The development of synthetic routes to cinnamic acid derivatives, like the Perkin reaction, has a long history, providing foundational knowledge for chemists. wikipedia.org The synthesis of more complex fluorinated structures, including fluorinated carboxylic acids, gained momentum with the advancement of fluorination technologies. nih.gov While the early history of organofluorine chemistry is rich, the specific focus on fluorinated cinnamic acid derivatives is a more modern development, driven by the growing appreciation for the unique properties that fluorine imparts upon bioactive molecules. researchgate.net
Contemporary Research Landscape of alpha-Fluorocinnamic Acid
In recent years, this compound has captured the attention of researchers across various disciplines. Its primary applications are found in medicinal chemistry, fluorine-containing organic synthesis, and pharmaceutical development. pubcompare.ai Scientists in the fields of organic electronics, drug discovery, and advanced fluorination strategies are increasingly employing this compound. pubcompare.ai
A significant area of investigation involves the use of this compound and its derivatives as enzyme inhibitors. For instance, fluorinated cinnamic acid derivatives have been designed and synthesized to evaluate their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases. nih.gov Furthermore, studies have explored the inhibitory effects of cinnamic acid derivatives on phenylalanine ammonia-lyase (PAL), a key enzyme in the biosynthesis of phenolic compounds in plants. doi.orgnih.govnih.gov The introduction of the alpha-fluoro group can influence the binding affinity and inhibitory mechanism of these compounds. nih.gov
Modern synthetic methods have also facilitated the creation of novel this compound derivatives. Recent advancements include copper-catalyzed carboxylation of gem-difluoroalkenes and electrochemical carboxylation with CO2 to produce alpha-fluoro methyl cinnamates. beilstein-journals.org These methods provide efficient pathways to biologically active compounds derived from this compound. beilstein-journals.org
Significance of Fluoroalkenes and Fluorinated Carboxylic Acids in Chemical Biology and Organic Synthesis
The structural motifs present in this compound—the fluoroalkene and the fluorinated carboxylic acid—are of considerable importance in their own right.
Fluoroalkenes are recognized for their unique properties that make them valuable in chemical biology. They can act as isosteres of amides, meaning they have similar steric and electronic properties, which allows them to be incorporated into peptides to create peptidomimetics with potentially improved stability and biological activity. mdpi.com The introduction of a C-F bond can enhance lipophilicity, metabolic stability, and bioavailability of peptide-based drugs. nih.gov
Fluorinated carboxylic acids are a cornerstone of modern organic synthesis and medicinal chemistry. The high electronegativity of fluorine can significantly alter the pKa of the carboxylic acid group, influencing its reactivity and interactions with biological targets. mdpi.com These compounds serve as crucial building blocks for the synthesis of a wide range of pharmaceuticals and agrochemicals. nih.govthepharmajournal.com For example, fluorinated amino acids are of great interest due to the unique properties they impart to biomolecules, leading to applications in enzyme inhibition and the development of novel therapeutic agents. mdpi.com The synthesis of alpha-fluorocarboxylic acids and their derivatives is an active area of research, with methods being developed to allow for their efficient and selective preparation. nih.govnih.gov
Physicochemical Properties of Fluorocinnamic Acid Isomers
The position of the fluorine atom on the cinnamic acid scaffold significantly influences its physical and chemical properties. The following table provides a comparison of key properties for alpha-, 2-, and 4-fluorocinnamic acid.
| Property | This compound | 2-Fluorocinnamic Acid | 4-Fluorocinnamic Acid |
| Molecular Formula | C₉H₇FO₂ guidechem.com | C₉H₇FO₂ nih.gov | C₉H₇FO₂ sigmaaldrich.com |
| Molecular Weight | 166.15 g/mol sigmaaldrich.com | 166.15 g/mol nih.gov | 166.15 g/mol sigmaaldrich.com |
| Melting Point | 156-159 °C sigmaaldrich.com | Not specified | 209-210 °C sigmaaldrich.com |
| Boiling Point | 290 °C sigmaaldrich.com | Not specified | Not specified |
| CAS Number | 350-90-3 sigmaaldrich.com | 451-69-4 guidechem.com | 459-32-5 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-fluoro-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCEXMULRJPPY-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-90-3, 20397-61-9 | |
| Record name | Cinnamic acid, alpha-fluoro- | |
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| Record name | alpha-Fluorocinnamic acid | |
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| Record name | .alpha.-Fluorocinnamic acid | |
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| Record name | α-fluorocinnamic acid | |
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| Record name | (2Z)-2-Fluoro-3-phenylacrylic acid | |
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| Record name | Alpha-fluorocinnamic acid | |
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Synthetic Methodologies for Alpha Fluorocinnamic Acid and Its Analogues
Established Synthetic Pathways to alpha-Fluorocinnamic Acid
Several classical organic reactions have been adapted for the synthesis of α-fluorocinnamic acid. These methods, while foundational, provide a reliable means to access the target compound and its analogues.
Decarboxylative Procedures for this compound Synthesis
Decarboxylation reactions offer a direct route to α-fluorocinnamic acids. A notable example involves a silver-catalyzed decarboxylative fluorination of malonic acid derivatives. This method is advantageous due to its use of readily available starting materials and the ability to tune chemoselectivity. organic-chemistry.org By carefully selecting the base and solvent, either gem-difluoroalkanes or α-fluorocarboxylic acids can be obtained. organic-chemistry.org
More recently, photo-induced decarboxylation has emerged as a powerful tool. For instance, an iron-catalyzed ligand-to-metal charge transfer (LMCT) process can be used to generate fluoroalkyl radicals from fluoroalkyl carboxylic acids. rsc.org These radicals can then participate in further reactions to yield the desired products. rsc.org Another approach integrates a photoelectrocatalytic LMCT process with nickel catalysis for the direct decarboxylative cross-coupling of α-CF3 carboxylic acids. nih.gov
A divergent strategy for the fluorination of phenylacetic acid derivatives utilizes a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. organic-chemistry.org In the presence of water, decarboxylative fluorination occurs, while anhydrous conditions lead to the formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org
Wittig-type Reactions for Fluoro Olefin Generation
The Wittig reaction and its variants are cornerstone methods for alkene synthesis, and they have been successfully applied to the generation of fluoro olefins. masterorganicchemistry.comlibretexts.org The classical Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comlibretexts.orgedubirdie.com The ylide is typically prepared in a two-step sequence involving the formation of a phosphonium (B103445) salt from a primary alkyl halide and triphenylphosphine (B44618), followed by deprotonation with a strong base like n-butyllithium. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide. libretexts.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org
Dehydrohalogenation Routes in Fluoroalkene Synthesis
Dehydrohalogenation of halo-substituted precursors provides another viable pathway to fluoroalkenes. This elimination reaction typically involves treating a dihalide with a strong base. youtube.com For instance, double dehydrohalogenation of a dihalide using an excess of a strong base like sodium amide can generate an alkyne, which can be a precursor to the desired fluoroalkene through subsequent reactions. youtube.com
Advanced and Stereoselective Synthetic Strategies
The demand for enantiomerically pure fluorinated compounds has driven the development of sophisticated asymmetric synthetic methods. These strategies aim to control the stereochemistry at the fluorine-bearing carbon center, which is crucial for applications in drug discovery and development.
Asymmetric Synthesis of this compound Derivatives
Significant progress has been made in the asymmetric synthesis of α-fluoroalkyl-α-amino acids, which are closely related to α-fluorocinnamic acid. nih.govnih.govresearchgate.net These methods often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity. nih.gov
Chiral nickel(II) complexes have proven to be powerful tools for the synthesis of various fluorinated amino acids, including analogues of phenylalanine. nih.gov These complexes can facilitate the stereoselective alkylation of a Schiff base derived from the amino acid and a chiral ligand. nih.gov
Organocatalysis has also emerged as a powerful approach. For example, chiral phosphoric acids can catalyze the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines to produce α-aryl glycines with high enantioselectivity. rsc.org Additionally, enantioselective Michael addition reactions of α-fluoro-β-ketophosphonates with nitroalkenes have been developed using organocatalysts. nih.gov
Recent advancements include copper-catalyzed asymmetric difluoromethylation using a difluorocarbene generated in situ, and palladium-catalyzed asymmetric fluoroenolate alkylation. nih.govmdpi.com These methods provide access to a range of chiral α-fluorinated compounds. nih.govmdpi.com
Enzyme-Catalyzed Asymmetric Transformations of this compound
Enzymes offer an environmentally friendly and highly selective alternative for asymmetric synthesis. Phenylalanine ammonia-lyase (PAL), for instance, can catalyze the amination of certain trans-cinnamic acid analogues to produce the corresponding L-α-amino acids with high optical purity. sioc-journal.cn While the direct enzymatic amination of α-fluorocinnamic acid itself has not been extensively reported, this approach holds promise for the synthesis of chiral α-fluoro-β-phenylalanine derivatives.
Furthermore, photoenzymatic methods are gaining traction. Engineered photoenzymes have been used for the asymmetric hydroalkylation of olefins, which could potentially be adapted for the synthesis of chiral α-fluorocinnamic acid derivatives. nih.gov
Research Findings on Synthetic Strategies
| Method | Reagents/Catalyst | Key Features |
| Decarboxylative Fluorination | Ag-catalyst, Base, Solvent | Tunable chemoselectivity for gem-difluoroalkanes or α-fluorocarboxylic acids. organic-chemistry.org |
| Photo-induced Decarboxylation | Fe(OH)(OAc)2, Light | Generates fluoroalkyl radicals for further reactions. rsc.org |
| Photoelectrocatalytic Decarboxylation | CeCl3, Ni(II)Ln, Light | Integrates LMCT with nickel catalysis for enantioselective coupling. nih.gov |
| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | Unambiguous formation of the double bond. masterorganicchemistry.comlibretexts.org |
| Dehydrohalogenation | Strong base (e.g., NaNH2) | Elimination reaction to form fluoroalkenes. youtube.com |
| Asymmetric Synthesis (Ni-catalyzed) | Chiral Ni(II) complex | Synthesis of enantio- and diastereomerically pure fluorinated amino acids. nih.gov |
| Asymmetric Synthesis (Organocatalysis) | Chiral phosphoric acid | Enantioselective N-H insertion and Michael addition reactions. rsc.orgnih.gov |
| Enzyme-Catalyzed Amination | Phenylalanine ammonia-lyase (PAL) | Stereoselective amination of cinnamic acid analogues. sioc-journal.cn |
Metal-Catalyzed Asymmetric Reactions
The creation of chiral centers containing fluorine is a formidable challenge in synthetic chemistry. Metal-catalyzed asymmetric reactions offer powerful solutions for accessing enantioenriched fluorinated molecules.
Palladium-Catalyzed α-Allylation: The palladium-catalyzed Tsuji-Trost reaction is a robust method for carbon-carbon bond formation. Researchers have successfully applied this reaction for the catalytic enantioselective synthesis of tertiary α-fluoro ketones from racemic acyclic α-fluorinated ketones. nih.gov This method utilizes a palladium catalyst in conjunction with a phosphinooxazoline ligand to produce enantioenriched acyclic α-carbonyl tertiary fluorides. nih.gov While not a direct synthesis of α-fluorocinnamic acid, this approach is crucial for creating chiral fluorinated building blocks that can be further elaborated. For instance, Waser and his team demonstrated a proof-of-concept for the Pd-catalyzed α-allylation of α-trifluoromethyl aldimine esters using Trost's ligand, achieving the enantioenriched α-allyl-α-CF3-α-amino acid with a 78% yield and 50% enantiomeric excess (ee) after hydrolysis. mdpi.com
Copper-Catalyzed Difluoromethylation: Copper catalysis is instrumental in introducing fluorinated moieties into organic scaffolds. An efficient copper-catalyzed radical relay strategy has been developed for the carbo-difluoromethylation of alkenes. nih.gov This method allows for the simultaneous introduction of a difluoromethyl (CF₂H) group and other alkyl or aryl groups. nih.gov In a related approach, copper-catalyzed asymmetric difluoromethylation using difluorocarbene, generated in situ from difluorochloromethane, has been used to synthesize chiral α-difluorinated amino acids with excellent enantioselectivity. mdpi.com These methodologies highlight the potential for synthesizing α-fluorocinnamic acid analogues with difluoromethyl groups, which are important in medicinal chemistry.
| Catalyst/Ligand System | Substrate Type | Product Type | Key Features |
| Palladium/Phosphinooxazoline | Racemic acyclic α-fluorinated ketones | Enantioenriched tertiary α-fluoro ketones | Catalytic enantioselective synthesis via Tsuji-Trost reaction. nih.gov |
| Pd(dba)₂ / Trost's Ligand | α-Trifluoromethyl aldimine esters | Enantioenriched α-allyl-α-CF₃-α-amino acid | Proof-of-concept for asymmetric α-allylation. mdpi.com |
| Copper Catalyst | Alkenes | Alkyl-difluoromethyl compounds | Radical relay for carbo-difluoromethylation. nih.gov |
| Copper Catalyst / Chiral Ligand | Imines | Chiral α-difluorinated amino acids | Asymmetric difluoromethylation with in situ generated difluorocarbene. mdpi.com |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. These catalysts have been successfully employed in the synthesis of fluorinated synthons.
A significant breakthrough was the development of the first direct enantioselective catalytic α-fluorination of aldehydes. nih.gov This reaction uses an imidazolidinone catalyst (a primary or secondary amine) to form a nucleophilic enamine intermediate with an aldehyde substrate. This intermediate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield an α-fluoro aldehyde with high enantioselectivity. nih.gov These α-fluoro aldehydes are versatile precursors that can be oxidized to form the corresponding α-fluorocarboxylic acids.
Furthermore, organocatalytic methods have been developed for the asymmetric synthesis of α-amino esters from sulfoxonium ylides, which are stable surrogates for diazo compounds. rsc.org Using a chiral phosphoric acid catalyst, sulfoxonium ylides react with various amines to provide α-aryl glycines with excellent enantiocontrol, representing an attractive alternative to metal-catalyzed carbene insertion reactions. rsc.org Chiral α-substituted allylboronic acids have also been synthesized via asymmetric homologation of alkenylboronic acids using a BINOL-derived catalyst. nih.gov These organocatalytic strategies provide robust and accessible routes to chiral fluorinated building blocks essential for the synthesis of complex molecules like α-fluorocinnamic acid analogues. researchgate.net
| Catalyst Type | Reaction Type | Substrate | Product |
| Imidazolidinone | Enamine Catalysis | Aldehydes | α-Fluoro aldehydes nih.gov |
| Chiral Phosphoric Acid | N-H Insertion | Sulfoxonium ylides, Aryl amines | α-Aryl glycines rsc.org |
| BINOL derivative | Asymmetric Homologation | Alkenylboronic acids | Chiral α-substituted allylboronic acids nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fluorinated compounds.
Electrochemical Carboxylation with Carbon Dioxide
Electrosynthesis offers a green alternative to traditional chemical methods, often operating under mild conditions without the need for stoichiometric chemical reductants. An unprecedented γ-carboxylation of α-CF₃ alkenes with carbon dioxide (CO₂) has been achieved using an electrochemical approach. rsc.org This method employs a simple undivided cell with platinum electrodes, providing vinylacetic acids that bear a gem-difluoroalkene moiety. rsc.orgresearchgate.net This regioselectivity is complementary to conventional metal catalysis. rsc.org Similarly, the electrochemical carboxylation of α-fluoroalkyl cyclopropanes with CO₂ has been reported, leading to the synthesis of pentenoic acids with either a monofluoroalkene or a gem-difluoroalkene moiety with high stereoselectivity. rsc.org These reactions utilize CO₂, an abundant and non-toxic C1 source, highlighting the sustainable nature of this approach. researchgate.net
Copper-Catalyzed Carboxylation of gem-Difluoroalkenes with Carbon Dioxide
An effective copper-catalyzed method has been developed for the selective carboxylation of C-F bonds using CO₂ at atmospheric pressure. acs.org This process is particularly relevant for the synthesis of α-fluorocinnamic acid, as it allows for the direct carboxylation of gem-difluoroalkenes to produce a variety of α-fluoroacrylic acids in good to high yields under mild conditions. acs.orgacs.org The reaction demonstrates good functional group tolerance and is scalable. acs.org Mechanistic studies suggest that fluorinated boronate esters may act as key intermediates in this transformation. acs.org This method provides a direct and efficient route to α-fluorinated acrylic acids from readily available fluorinated alkenes.
Continuous Flow Mechanochemistry Applications
Mechanochemistry, which involves chemical transformations induced by mechanical force, represents a significant advancement in sustainable synthesis, often minimizing or eliminating the need for bulk solvents. ucl.ac.uknih.gov When combined with continuous flow processing, typically using twin-screw extrusion (TSE), it offers a scalable and efficient manufacturing solution. scribd.comresearchgate.net Reactive extrusion has been identified as an enabling technology in organic synthesis. ucl.ac.uk Researchers have demonstrated the potential of this solvent-free continuous method for constructing fluorinated building blocks. ucl.ac.uk Although direct synthesis of α-fluorocinnamic acid via this method is still an emerging area, the successful application of twin-screw extrusion for fluorination of 1,3-dicarbonyls showcases its promise. ucl.ac.uk This approach aligns with green chemistry principles by improving energy efficiency and reducing waste. rsc.org
Synthesis of this compound from Precursors
The synthesis of α-fluorocinnamic acid can be achieved through the chemical modification of various precursor molecules. A common strategy involves the Knoevenagel or Perkin condensation, adapted for fluorinated substrates.
A direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids can be achieved using boron tribromide. mdpi.com This method could potentially be adapted for the synthesis of α-fluorocinnamic acid by using α-fluoroacetic acid as the aliphatic carboxylic acid component and benzaldehyde (B42025) as the aromatic aldehyde.
Alternatively, precursors generated from the methods described above can be utilized. For example, α-fluoro aldehydes, synthesized via organocatalytic fluorination, can be subjected to a Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965) reagent to construct the cinnamic acid backbone. nih.gov
Furthermore, the direct carboxylation of fluorinated precursors is a highly effective route. As detailed previously, the copper-catalyzed carboxylation of (2,2-difluorovinyl)benzene with CO₂ provides a direct pathway to α-fluorocinnamic acid. acs.org Similarly, electrochemical methods that carboxylate fluorinated alkenes can be tailored to produce the target acid. rsc.org These precursor-based strategies offer flexibility and allow for the incorporation of the fluoro-cinnamate motif from various starting points.
Conversion from gem-Difluoroalkenes
The synthesis of α-fluorocinnamic acid derivatives from gem-difluoroalkenes represents a modern approach to creating these valuable compounds. Gem-difluoroalkenes are versatile building blocks in fluorine chemistry. sigmaaldrich.com One prominent method involves the direct carboxylation of gem-difluoroalkenes using carbon dioxide (CO₂).
A study reported a copper-catalyzed carboxylation reaction that successfully produces α-fluoro methyl cinnamates. beilstein-journals.org In this process, the gem-difluoroalkene undergoes carboxylation to yield the desired ester, which can subsequently be converted into the corresponding carboxylic acid. beilstein-journals.org This method has proven effective for various substrates and can be scaled up to a gram-scale operation. beilstein-journals.org Another approach is the electrochemical carboxylation of gem-difluoroalkenes with CO₂, which proceeds through the formation of a radical anion intermediate. beilstein-journals.org
A different strategy involves the catalyst-free, regioselective addition of carboxylic acids to β,β-difluoroacrylates under thermal conditions. This hydroacetoxylation reaction forms esters containing a gem-difluoromethylene unit, which are valuable precursors and analogues. beilstein-journals.org The reaction is notable for not requiring any additives or catalysts, relying simply on heating. beilstein-journals.org
Table 1: Synthesis of α-Fluoromethyl Cinnamates from gem-Difluoroalkenes
| Method | Reactants | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Catalytic Carboxylation | gem-Difluoroalkene, CO₂ | Cu-catalyst | α-Fluoromethyl Cinnamate | beilstein-journals.org |
| Electrochemical Carboxylation | gem-Difluoroalkene, CO₂ | Electrochemical cell | α-Fluoromethyl Cinnamate | beilstein-journals.org |
| Hydroacetoxylation | β,β-Difluoroacrylate, Carboxylic Acid | Thermal (75 °C), catalyst-free | gem-Difluoromethylenated Ester | beilstein-journals.org |
Preparation from p-Fluorobenzaldehyde and Malonic Acid
A well-established route for synthesizing fluorinated cinnamic acids is the Knoevenagel condensation. This reaction typically involves an aromatic aldehyde and a compound with an active methylene (B1212753) group, such as malonic acid. The preparation of p-fluorocinnamic acid from p-fluorobenzaldehyde and malonic acid is a classic example of this method.
One innovative approach utilizes an ionic liquid, 1-butyl-3-methylimidazolium toluenesulfonate, with ammonium (B1175870) acetate (B1210297) as a catalyst. novartis.com In this procedure, p-fluorobenzaldehyde is mixed with a portion of the malonic acid and heated; the remainder of the malonic acid is added subsequently to continue the reaction. novartis.com This method is highlighted for its high yield and low environmental impact, as the ionic liquid containing the catalyst can be recycled. novartis.com The reaction proceeds at a relatively mild temperature of 70-80°C. novartis.com
Alternatively, a pyridine-free Knoevenagel condensation has been developed, which is significant because pyridine (B92270) is carcinogenic. nih.gov This process uses triethylamine (B128534) (TEA) as a base and phase-transfer catalyst, with a catalytic amount of piperidine, in a solvent like toluene. nih.gov The reaction is heated at reflux temperature for 2-3 hours to achieve complete consumption of the aldehyde. nih.gov
Table 2: Knoevenagel Condensation for p-Fluorocinnamic Acid Synthesis
| Method | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Ref. |
|---|---|---|---|---|---|
| Ionic Liquid Method | p-Fluorobenzaldehyde | Malonic Acid | Ammonium Acetate / Ionic Liquid | 70-80 °C, 2.5-3.5 h | novartis.com |
| Pyridine-Free Method | p-Fluorobenzaldehyde | Malonic Acid | Triethylamine, Piperidine / Toluene | Reflux, 2-3 h | nih.gov |
Biotransformation Methods for this compound Analogues
Biotransformation offers a green and highly selective alternative for synthesizing analogues of α-fluorocinnamic acid. A key class of enzymes used for this purpose is Phenylalanine Ammonia (B1221849) Lyases (PALs). frontiersin.org These enzymes naturally catalyze the reversible, non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. frontiersin.orgnih.gov
The synthetic power of PALs lies in the reverse reaction. frontiersin.org In the presence of high concentrations of ammonia, PALs can catalyze the addition of ammonia to the double bond of various substituted cinnamic acids to produce a wide range of non-natural L-phenylalanine analogues. frontiersin.orgfrontiersin.org This biocatalytic hydroamination is highly stereoselective, making it an attractive method for producing optically pure amino acids, which are valuable building blocks for pharmaceuticals. ubbcluj.roresearchgate.net
Research has focused on using PALs from various sources, such as Anabaena variabilis (AvPAL) and Planobispora rosea (PbPAL), for the amination of a series of substituted cinnamic acids. frontiersin.org By immobilizing the enzyme on a solid support, its stability and reusability are enhanced, allowing for use in continuous flow reactor systems. frontiersin.org This approach not only improves reaction kinetics but also simplifies downstream processing. frontiersin.org This enzymatic method can be applied to fluorinated cinnamic acids to generate their corresponding fluorinated phenylalanine analogues.
Table 3: Phenylalanine Ammonia Lyase (PAL) Mediated Synthesis of Amino Acid Analogues
| Enzyme | Substrate (Cinnamic Acid Analogue) | Product (Phenylalanine Analogue) | Reaction Type | Ref. |
|---|---|---|---|---|
| Phenylalanine Ammonia Lyase (PAL) | trans-Cinnamic Acid | L-Phenylalanine | Reversible Amination | frontiersin.orgnih.gov |
| AvPAL, PbPAL | 3-Methoxy-cinnamic acid | 3-Methoxy-phenylalanine | Amination | frontiersin.org |
| AvPAL, PbPAL | 4-Nitro-cinnamic acid | 4-Nitro-phenylalanine | Amination | frontiersin.org |
| Engineered PcPAL | Mono-substituted Cinnamic Acids | Mono-substituted L- and D-Phenylalanines | Amination | ubbcluj.ro |
Reactivity and Mechanistic Investigations of Alpha Fluorocinnamic Acid
Decarboxylation Reactions of alpha-Fluorocinnamic Acid
Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a significant transformation for this compound. This process can be induced under different catalytic conditions, leading to the formation of beta-fluorostyrene. The sections below explore the mechanistic details of these reactions.
Copper-Mediated Decarboxylation to beta-Fluorostyrene
Copper catalysts are effective in promoting the decarboxylation of cinnamic acids and their derivatives. nih.govrsc.org While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the general mechanisms for copper-catalyzed decarboxylation of aromatic carboxylic acids provide a probable framework. rsc.org The process typically begins with the formation of a copper carboxylate complex. rsc.org Decarboxylation then proceeds, ejecting CO2 and forming an aryl-copper intermediate, which subsequently yields the final styrene (B11656) product. nih.govrsc.org
The efficiency of these reactions can be significantly influenced by the choice of ligands and reaction conditions. For instance, the use of aliphatic amine ligands like tetramethylethylenediamine (TMEDA) has been shown to lower the required reaction temperatures and shorten reaction times compared to traditional aromatic heterocyclic amine ligands. future4200.com For the decarboxylation of related cinnamic acids, silver salts have also been noted to play a crucial role, potentially by facilitating the generation of carbocationic species that add to the alpha-position of the acid. researchgate.net
Three potential pathways for the copper-catalyzed decarboxylative elimination have been considered for related hydrocinnamic acids:
Dehydrogenation followed by decarboxylation: This pathway involves the initial formation of a cinnamic acid intermediate, which then undergoes decarboxylation. However, control experiments with 4-nitrocinnamic acid showed this route to be unlikely, as the intermediate decarboxylated very slowly under the reaction conditions. nih.gov
Decarboxylation followed by elimination: This pathway starts with decarboxylation to create an alkyl-copper species, which then undergoes elimination to form the styrene product. nih.gov
Benzylic deprotonation and radical decarboxylation: This pathway, considered the most likely for hydrocinnamic acids, involves an initial deprotonation at the benzylic position, followed by a single-electron decarboxylation process to yield the product. nih.gov
It is plausible that the decarboxylation of this compound follows a similar mechanism involving a copper-carboxylate complex and subsequent elimination, though further research is needed to elucidate the precise pathway and the influence of the alpha-fluoro substituent.
Enzymatic Decarboxylation Mechanisms Involving this compound
The enzymatic decarboxylation of alpha,beta-unsaturated carboxylic acids, including this compound, is catalyzed by a family of enzymes known as ferulic acid decarboxylases (Fdc). wikipedia.orgnih.govnih.gov These enzymes are part of the broader UbiD protein family and utilize a novel cofactor for their catalytic activity. wikipedia.orgnih.govmanchester.ac.uk The reaction is reversible and proceeds through a unique mechanistic pathway involving cycloaddition chemistry. nih.govmanchester.ac.uk
The key to the enzymatic activity of ferulic acid decarboxylases is a specialized cofactor: prenylated flavin mononucleotide (prFMN). nih.govresearchgate.net This cofactor is synthesized by a flavin prenyltransferase, an enzyme homologous to UbiX in E. coli and Pad1 in yeast. wikipedia.org In its active state for decarboxylation, the cofactor exists as the prFMNiminium form. wikipedia.orgmanchester.ac.uk
The prFMNiminium cofactor possesses the chemical character of an azomethine ylide, which is a well-established 1,3-dipole in organic chemistry. wikipedia.orgnih.gov This 1,3-dipole is perfectly positioned within the enzyme's active site to react with the α,β-unsaturated bond of the substrate, which acts as a dipolarophile. wikipedia.orgwikipedia.org This interaction is central to the entire catalytic mechanism.
Crystallographic studies of Aspergillus niger Fdc1 (AnFdc1) in complex with this compound have provided a detailed view of the enzyme-substrate interactions. wikipedia.org The substrate binds in the active site in a specific orientation that facilitates the subsequent chemical steps. The planarity of the substrate is beneficial for the reaction, a feature enforced by the flat active site and the formation of the cycloaddition adduct. nih.gov
Within the active site, the this compound is held in a reactive conformation primarily through non-polar interactions. Key residues like I187, I327, and F437 position the phenyl group of the substrate directly above the prFMN cofactor. wikipedia.org This precise positioning brings the reactive carbons of the substrate into close proximity with the active centers of the prFMNiminium cofactor, priming the complex for cycloaddition. wikipedia.org
| Interacting Atoms (Substrate - Cofactor) | Distance (Å) |
| Substrate Cα - prFMNiminium C1' | 3.0 |
| Substrate Cβ - prFMNiminium C4a | 3.4 |
| Data from the crystal structure of AnFdc1 in complex with this compound. wikipedia.org |
The binding of the substrate induces a notable distortion in its own geometry. The alpha-carbon (Cα) of the alkene becomes pyramidalized, with a pyramidalization angle (ϕ) of approximately 20°. This strain is thought to be imposed by the enzyme's firm grip on the substrate's phenyl moiety. wikipedia.org
Kinetic isotope effect (KIE) studies on the decarboxylation of phenylacrylic acids by ferulic acid decarboxylase from Saccharomyces cerevisiae have offered significant mechanistic insights. While studies specifically using this compound were not detailed, the findings for the parent compound, phenylacrylic acid, are highly relevant.
These studies revealed a solvent deuterium (B1214612) KIE of 3.3 on Vmax/KM, but a value near unity on Vmax. This suggests that a proton transfer step occurs before the rate-determining step of the reaction. rsc.org Furthermore, secondary deuterium KIEs at the α- and β-positions of the substrate were found to be normal. rsc.org When the reaction was conducted in D₂O, the enzyme catalyzed the exchange of deuterium into the styrene product, an observation implying that the release of CO₂ happens after the product is protonated. rsc.org These results, combined with a linear free-energy analysis, are consistent with the rate-determining step being the final cyclo-elimination reaction that releases the styrene product from the cofactor adduct. rsc.org
The central mechanistic feature of the enzymatic decarboxylation of this compound is a 1,3-dipolar cycloaddition reaction. wikipedia.orgnih.govmanchester.ac.uk This type of reaction involves a 1,3-dipole (the prFMNiminium cofactor) reacting with a dipolarophile (the α,β-unsaturated bond of this compound) to form a five-membered ring. wikipedia.orgnih.govwikipedia.org This is the first report of an enzyme utilizing 1,3-dipolar cycloaddition chemistry. manchester.ac.uk
The proposed mechanism proceeds as follows:
1,3-Dipolar Cycloaddition: The prFMNiminium cofactor reacts with the substrate to form a covalent, cyclic pyrrolidine (B122466) adduct. wikipedia.orgmanchester.ac.uk
Decarboxylation: The formation of this adduct activates the substrate for decarboxylation. The C-C bond of the carboxyl group breaks, releasing CO₂. This heterolytic bond cleavage is stabilized because the resulting negative charge can be delocalized onto the aromatic system of the prFMN cofactor. manchester.ac.uk
Protonation & Re-arrangement: A conserved glutamate (B1630785) residue (Glu282) is proposed to protonate the intermediate. manchester.ac.uk
Retro 1,3-Dipolar Cycloaddition: The final step is a retro-cycloaddition (also called a cyclo-elimination), which breaks the covalent bonds between the cofactor and the product, releasing beta-fluorostyrene and regenerating the active prFMNiminium cofactor for the next catalytic cycle. manchester.ac.uk
This cycloaddition mechanism elegantly explains the enzyme's ability to catalyze the reversible decarboxylation of α,β-unsaturated acids. manchester.ac.uk
Addition Reactions of the α,β-Unsaturated System
The electron-withdrawing nature of the fluorine atom and the carboxylic acid group activates the double bond of α-fluorocinnamic acid towards nucleophilic attack. This makes it a substrate for various addition reactions, particularly Michael additions.
The α,β-unsaturated carbonyl moiety in α-fluorocinnamic acid and its derivatives serves as a competent Michael acceptor. The addition of nucleophiles to the β-position is a key C-C and C-heteroatom bond-forming strategy. While direct studies on α-fluorocinnamic acid are not extensively documented in this specific context, the reactivity can be inferred from analogous systems like α-fluoro-α-nitro esters. In these systems, the fluorine atom and the nitro group activate the double bond for conjugate addition. For instance, the asymmetric Michael addition of α-fluoro-α-nitro esters to nitroalkenes proceeds with high chemical yields and enantioselectivities, demonstrating the utility of the α-fluoro-α,β-unsaturated system in constructing complex molecules with quaternary α-fluoro-α-amino acid precursors. ku.edursc.orgnih.gov
The addition of thiols (thia-Michael addition) and amines (aza-Michael addition) to α,β-unsaturated carbonyl compounds are fundamental transformations in organic synthesis. semanticscholar.org These reactions are often catalyzed by bases or Lewis acids and can even proceed under catalyst-free and solvent-free conditions. semanticscholar.org The reactivity is influenced by the nature of the nucleophile, the electrophilicity of the Michael acceptor, and the reaction conditions. For example, the addition of thiols to α,β-unsaturated ketones can be achieved in high yields at room temperature. semanticscholar.org Similarly, amines can add to α,β-unsaturated esters and ketones, with the reaction rate being dependent on the basicity and steric hindrance of the amine.
Table 1: Examples of Michael Additions to α,β-Unsaturated Carbonyl Compounds
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiophenol | Methyl vinyl ketone | Neat, rt, 30 min | 4-(Phenylthio)butan-2-one | 76 | semanticscholar.org |
| Aniline | Methyl acrylate | TMSCl (10 mol%), 60°C, 120 min | Methyl 3-(phenylamino)propanoate | 90 | |
| Ethyl 2-fluoro-2-nitroacetate | (E)-Nitrostyrene | Cinchonidine derivative, toluene, rt | Ethyl 2-fluoro-2-nitro-3-phenyl-4-nitrobutanoate | 95 | rsc.org |
Cross-Coupling Reactions Involving this compound
Cross-coupling reactions represent a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. The vinylic C-F bond in α-fluorocinnamic acid presents both a challenge and an opportunity for such transformations.
Recent advancements have demonstrated that α-fluorocinnamic acids can undergo novel cross-coupling reactions. One such strategy is the iron-catalyzed decarboxylative and oxidative decarbonylative cross-coupling with aliphatic aldehydes. This method provides access to a variety of monofluoroalkenes with a preference for the Z-isomer, which is the thermodynamically more stable product. rsc.org The reaction proceeds through the in-situ generation of alkyl radicals from abundant and readily available aliphatic aldehydes, which then couple with the α-fluorocinnamic acid derivative. This approach is significant as it allows for the formation of a C(sp²)-C(sp³) bond. A similar copper-catalyzed decarboxylative and oxidative decarbonylative cross-coupling of cinnamic acids with aliphatic aldehydes has also been reported, offering a complementary method for synthesizing E-alkenes. rsc.org
Table 2: Oxidative Decarbonylative Cross-Coupling of Cinnamic Acid Derivatives with Aldehydes
| Cinnamic Acid Derivative | Aldehyde | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-α-Fluorocinnamic acid | Isovaleraldehyde | Fe(OAc)₂, DTBP, NMP, 120°C | (Z)-1-Fluoro-4-methyl-1-phenylpent-1-ene | 75 | rsc.org |
| (E)-Cinnamic acid | Pivalaldehyde | Cu(OAc)₂, Ag₂CO₃, K₂S₂O₈, MeCN/H₂O, 80°C | (E)-4,4-Dimethyl-1-phenylpent-1-ene | 82 | rsc.org |
Palladium-Catalyzed Csp²-Csp³ Cross-Coupling with C–F Bond Activation
The activation of the strong C-F bond is a significant challenge in cross-coupling reactions. However, palladium catalysis has emerged as a viable strategy to achieve this. While direct examples with α-fluorocinnamic acid are scarce, studies on related fluorinated substrates highlight the potential. For instance, the synergistic palladium/copper-catalyzed enantioselective Csp²–Csp³ coupling of fluoro-1,3-dienes with aldimine esters demonstrates the feasibility of activating a vinylic C-F bond for the formation of a new C-C bond. mdpi.com The proposed mechanism involves a PdH migratory insertion followed by allylic defluorination, rather than a direct oxidative addition of the C-F bond to the palladium(0) center. This approach provides access to chiral α-alkenyl α-amino acids. The development of similar catalytic systems could enable the Csp²-Csp³ cross-coupling of α-fluorocinnamic acid with various organometallic reagents. The palladium-catalyzed cross-coupling of trialkylbismuth reagents with aryl and vinyl halides is another example of Csp³-Csp² bond formation, and adapting such methods to C-F activation is an area of active research. researchgate.net
Table 3: Palladium-Catalyzed Cross-Coupling Reactions Involving C-F Bond Activation or Csp²-Csp³ Bond Formation
| Fluorinated Substrate/Electrophile | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Fluoro-1,3-butadiene derivative | Aldimine ester | Pd(dba)₂, Cu(OAc)₂, Ligand | α-Alkenyl α-amino acid derivative | 90 | mdpi.com |
| α-Bromostyrene | Tris(1,3-dioxan-2-ylethyl)bismuth | Pd(PPh₃)₄, K₃PO₄, DMF, 80°C | 1-(1,3-Dioxan-2-ylethyl)-1-phenylethene | 78 | researchgate.net |
Triple C–F Bond Cleavage Reactions of Fluorinated Precursors
The cleavage of a single C-F bond is energetically demanding, and consequently, the simultaneous cleavage of multiple C-F bonds from a single molecule is an exceptionally challenging transformation. There are no reported instances of a triple C-F bond cleavage reaction involving a molecule like α,α,β-trifluorocinnamic acid in a controlled synthetic manner. Such a reaction would require extremely harsh conditions and would likely lead to complex product mixtures or complete decomposition of the starting material. The focus of current research in C-F activation is on the selective cleavage of a single C-F bond to enable controlled functionalization. mdpi.comnih.gov
Hydroarylation of cinnamic acids is a valuable method for synthesizing dihydrocoumarin (B191007) derivatives. ku.edu The reaction typically involves the addition of an arene across the activated double bond. For electron-deficient cinnamic acids, this transformation can be challenging under standard acid catalysis due to the decreased basicity of the olefin. However, the use of benzylidene malonates as precursors for electron-deficient cinnamic acid derivatives facilitates Lewis acid-catalyzed hydroarylation with phenols. ku.edu This strategy allows for the formation of trans-substituted dihydrocoumarins with high diastereoselectivity. This suggests that α-fluorocinnamic acid, being an electron-deficient olefin, could potentially undergo similar hydroarylation reactions with suitable arenes under Lewis acidic conditions. An iron-catalyzed hydroarylation of propiolic acids with arenes to produce cinnamic acids has also been reported, indicating the utility of transition metals in related transformations. researchgate.net
Table 4: Hydroarylation Reactions of Cinnamic Acid Precursors and Related Compounds
| Unsaturated Substrate | Arene | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dimethyl (p-nitrobenzylidene)malonate | 3,5-Dimethoxyphenol | TiCl₄, CH₂Cl₂, rt | trans-3-(4-Nitrophenyl)-4-(3,5-dimethoxyphenyl)dihydrocoumarin | 95 | ku.edu |
| Propiolic acid | Benzene | FeCl₃/AgOTf, TFA, rt | (E/Z)-Cinnamic acid | 99 | researchgate.net |
Derivatization and Functionalization Reactions of this compound
The carboxylic acid moiety of this compound is the primary site for chemical modification, allowing for the synthesis of amides, esters, and other functionalized derivatives. These transformations are crucial for modulating the molecule's physicochemical properties and for constructing more complex, biologically active compounds.
Amidation Reactions for Cinnamic Acid Derivatives
The formation of an amide bond is one of the most vital reactions in medicinal chemistry, as the amide group is a key feature in a vast number of pharmaceuticals. The conversion of carboxylic acids like cinnamic acid into amides typically involves the activation of the carboxyl group to facilitate nucleophilic attack by an amine.
While specific studies detailing the amidation of this compound are not extensively documented in publicly available literature, the general principles of cinnamic acid amidation are well-established and applicable. These methods often employ coupling reagents to form a highly reactive intermediate. For instance, the use of pentafluoropyridine (B1199360) (PFP) can activate cinnamic acid by forming an active acid fluoride (B91410) in situ, which then readily reacts with amines. nih.gov Another approach involves using reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), which reacts with the carboxylic acid to generate an active acyl thioester intermediate prior to amidation. beilstein-journals.org The synthesis of cinnamide-based derivatives containing fluorine is a recognized strategy for developing potent anticancer agents. nih.gov
Commonly used methods for the amidation of cinnamic acid, which serve as a model for its alpha-fluoro analog, are summarized below.
Table 1: Selected Methods for Amidation of Cinnamic Acid
| Reagent/Catalyst System | Amine Substrate | Key Intermediate | Reference |
|---|---|---|---|
| Pentafluoropyridine (PFP) | Various primary and secondary amines | Active Acid Fluoride | nih.gov |
| 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) | Various amines | Active Acyl Thioester | beilstein-journals.org |
| PhI(OPiv)2 and py·HF | Various amines | Acid Fluoride (from ester) | beilstein-journals.org |
| Tetraalkylthiuram disulfides | Various primary and secondary amines | Not specified | beilstein-journals.org |
Esterification Reactions and Prodrug Development
Esterification of the carboxylic acid moiety is a fundamental strategy to modify the lipophilicity, solubility, and permeability of a parent drug. scirp.org This is particularly relevant in prodrug design, where an inactive ester derivative is synthesized to improve drug delivery. scirp.orgnih.gov Once administered, the ester is cleaved by endogenous esterase enzymes to release the active carboxylic acid in the body. scirp.org
Direct research on the esterification of this compound is limited, but related syntheses provide significant insight. For example, α-fluoro methyl cinnamates have been successfully synthesized via the copper-catalyzed carboxylation of gem-difluoroalkenes with carbon dioxide, demonstrating a viable route to this class of esters. beilstein-journals.org Furthermore, a review of synthetic approaches for cinnamic acid derivatives highlights various esterification methods that are broadly applicable. beilstein-journals.orgnih.gov These include classical Fischer esterification, as well as specialized methods like the Mitsunobu reaction for creating glycoside esters. beilstein-journals.org The development of ester prodrugs is a sophisticated strategy aimed at enhancing therapeutic outcomes by overcoming pharmacokinetic challenges. scirp.org
Table 2: Examples of Esterification Reactions for Cinnamic Acid Derivatives
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Steglich Esterification | Alcohol, DCC, DMAP | Alkyl Ester | nih.gov |
| Mitsunobu Reaction | α-ᴅ-glucose, DEAD, PPh3 | Glycoside Ester | beilstein-journals.org |
| Carboxylation of Alkene | gem-difluoroalkenes, CO2, Cu-catalyst | α-fluoro methyl cinnamate | beilstein-journals.org |
O-Alkylation Reactions of the Carboxylic Acid Moiety
The O-alkylation of a carboxylic acid to form an ester is a direct and common functionalization reaction. This transformation is typically achieved by reacting the carboxylic acid or its corresponding carboxylate salt with an alkylating agent, such as an alkyl halide. nih.gov This reaction proceeds via an SN2 mechanism where the oxygen of the carboxylate acts as a nucleophile. nih.gov
A review on the synthesis of bioactive cinnamic acid derivatives explicitly describes the O-alkylation of cinnamic acid using various alkylating agents in the presence of a base. beilstein-journals.org This method provides a straightforward route to simple alkyl esters. The choice of base and solvent is critical to ensure deprotonation of the carboxylic acid, thereby increasing its nucleophilicity for the subsequent reaction with the alkyl halide.
Table 3: O-Alkylation of Cinnamic Acid with Alkylating Agents
| Alkylating Agent | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Alkyl Halide (e.g., Iodomethane, Ethyl Acetate) | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Corresponding Alkyl Ester | beilstein-journals.org |
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of alpha-fluorocinnamic acid. Its utility ranges from determining the outcome of chemical reactions to probing complex biological interactions.
Determination of Regioselectivity and Stereoselectivity
In chemical reactions involving this compound, NMR spectroscopy is indispensable for determining the precise location and three-dimensional arrangement of atoms in the resulting products. The fluorine atom at the alpha-position introduces unique spectroscopic handles. For instance, in addition reactions across the double bond, the stereochemistry (syn- or anti-addition) can be elucidated by measuring the coupling constants (³J-values) between the protons on the α- and β-carbons in the ¹H NMR spectrum.
The presence of the fluorine atom also allows for the use of Heteronuclear Overhauser Effect Spectroscopy (HOESY), which can detect through-space interactions between the fluorine atom and nearby protons, providing definitive proof of stereochemistry. Furthermore, ¹³C NMR is sensitive to the geometric configuration, with the chemical shifts of the carbons in the propenoic acid chain differing between the (E) and (Z)-isomers.
Characterization of Reaction Intermediates
Identifying transient intermediates is crucial for understanding a reaction's mechanism. While often challenging due to their short lifetimes, low-temperature NMR experiments can slow down reaction rates, allowing for the direct observation of intermediate species. For reactions involving this compound, intermediates such as carbocations or covalently bound enzyme-substrate intermediates can be characterized. The unique chemical shifts and coupling patterns of the fluorine and adjacent protons in an intermediate state provide a spectroscopic fingerprint that can be distinguished from both the starting material and the final product. researchgate.net
Application of Fluorine-19 NMR as Probes for Biological Systems
The fluorine-19 (¹⁹F) nucleus is an exceptional probe for NMR studies in biological settings. unifi.it It possesses a high gyromagnetic ratio, 100% natural abundance, and its chemical shift is highly sensitive to the local molecular environment. unifi.itbeilstein-journals.org Since fluorine is virtually absent in biological systems, introducing a ¹⁹F-labeled molecule like this compound provides a clear spectroscopic window with no background signals. nih.gov
When this compound binds to a protein, such as an enzyme, changes in the ¹⁹F NMR signal can be observed. nih.gov These changes provide valuable information on binding events, conformational changes in the protein, and the kinetics of these processes. nih.govnih.gov For example, a shift in the ¹⁹F resonance upon addition of an enzyme to a solution of this compound can be used to quantify the binding affinity (Kd). nih.gov This protein-observed fluorine NMR (PrOF) approach is a powerful tool for screening small molecule interactions and studying enzyme inhibition. nih.gov
Table 1: Representative Applications of ¹⁹F NMR in Biological Systems This table is interactive. You can sort and filter the data.
| Application Area | Information Gained | Example System | Reference |
|---|---|---|---|
| Ligand Binding | Dissociation constants (Kd), binding stoichiometry | Fluorinated inhibitors binding to enzymes | nih.gov |
| Conformational Change | Mapping regions of protein undergoing structural changes | Ligand-induced changes in enzyme structure | nih.gov |
| In-cell NMR | Monitoring molecular interactions inside living cells | Uptake and metabolism of fluorinated compounds | unifi.it |
| Enzyme Activity | Real-time monitoring of substrate turnover | Hydrolysis of a fluorinated substrate analogue | beilstein-journals.org |
X-ray Crystallography for Enzyme-Substrate Complex Structures
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules, offering unparalleled insight into how this compound interacts with enzyme active sites. nih.govnih.gov By co-crystallizing an enzyme with this compound, researchers can visualize the precise binding orientation, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and understand the structural basis for the compound's inhibitory activity.
While a specific crystal structure of an this compound-enzyme complex is not detailed in the provided sources, studies on closely related enzymes with similar cinnamate-based ligands serve as excellent models. For example, the crystal structures of Phenylalanine Ammonia (B1221849) Lyase (PAL) and 4-Coumarate:CoA Ligase (4CL) with bound inhibitors reveal how the carboxylate and phenyl ring of the ligand are anchored in the active site. ipinnovative.com In such a complex with this compound, the fluorine atom's position would be precisely determined, clarifying its role in modulating binding affinity and specificity through specific interactions with active site residues. These structural snapshots are crucial for structure-based drug design and for engineering enzymes with novel functionalities. nih.govipinnovative.com
Table 2: Representative Enzyme-Ligand Crystal Structure Data This table is interactive. You can sort and filter the data.
| Enzyme | Ligand | PDB ID | Resolution (Å) | Key Insight |
|---|---|---|---|---|
| Human Aminopeptidase N | Bestatin (inhibitor) | 4FYS | 1.85 | Shows inhibitor-dependent loop ordering, suggesting new design routes. nih.gov |
| 4-Hydroxybenzoyl-CoA Thioesterase | 4-Hydroxyphenacyl-CoA (inhibitor) | 1L0V | 1.50 | Reveals inhibitor binding mediated by backbone interactions and solvent. nih.gov |
| 4-Coumarate:CoA Ligase | 4-Coumaroyl-AMP (intermediate) | 5BST | 1.61 | Visualizes the adenylate-forming conformation of the enzyme. ipinnovative.com |
Mass Spectrometry for Reaction Monitoring and Adduct Identification
Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for monitoring the progress of reactions involving this compound and for identifying covalent adducts with biomolecules. researchgate.netbeilstein-institut.de
Reaction monitoring can be achieved by periodically sampling a reaction mixture and analyzing it by MS. The disappearance of the signal corresponding to the mass of this compound and the appearance of signals for expected products can be tracked over time to determine reaction rates. uab.edu This is particularly useful for enzyme assays where a chromophore is not present. researchgate.netbeilstein-institut.de
A critical application of MS is the identification of covalent adducts, for example, between this compound and a target protein. nih.govbiorxiv.org In these "adductomics" studies, the modified protein is isolated and digested into smaller peptides. nih.govmdpi.com These peptides are then analyzed by tandem mass spectrometry (LC-MS/MS). A peptide that has been modified by this compound will have a specific mass increase. By fragmenting this peptide ion and analyzing the resulting product ions, the exact amino acid residue that forms the covalent bond can be identified. mdpi.com This approach is invaluable for understanding the mechanism of irreversible inhibitors and identifying off-target modifications. nih.gov
Table 3: Mass Spectrometry Approaches for Adduct Analysis This table is interactive. You can sort and filter the data.
| MS Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| Intact Protein Analysis | Confirmation of covalent binding | Total mass increase of protein corresponding to adduct mass | mdpi.com |
| Bottom-Up Proteomics (LC-MS/MS) | Identification of modification site | Sequence of the modified peptide and identity of the adducted amino acid | nih.govmdpi.com |
| Parallel Reaction Monitoring (PRM) | Targeted quantification of adducts | Absolute or relative amount of a specific adducted peptide in a complex sample | nih.gov |
| Open Mass Searching | Discovery of unknown adducts | Identification of adducts without prior knowledge of the modification mass | biorxiv.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for studying the kinetics of enzyme-catalyzed reactions. thermofisher.comjascoinc.comjascoinc.com This method relies on monitoring the change in absorbance of light by a sample over time. ipinnovative.comtripod.com The conjugated system of the phenyl ring and the α,β-unsaturated carboxylic acid in this compound acts as a chromophore, absorbing light in the UV region.
If an enzymatic reaction alters this conjugated system (for example, by saturating the double bond), the absorbance at a specific wavelength will change. ipinnovative.com By measuring this change in absorbance at different substrate concentrations, one can determine key kinetic parameters of the enzyme. The initial reaction velocity (v) is calculated from the initial rate of absorbance change. Plotting these velocities against substrate concentration allows for the determination of the Michaelis-Menten constant (Km), which reflects the substrate affinity, and the maximum reaction velocity (Vmax). jascoinc.comjascoinc.com This method is a straightforward and continuous way to assay enzyme activity and to study the effects of inhibitors. thermofisher.com
Computational and Theoretical Studies of Alpha Fluorocinnamic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like alpha-fluorocinnamic acid. DFT methods provide a balance between accuracy and computational cost, making them suitable for a wide range of molecular inquiries.
Elucidation of Mechanistic Pathways and Transition State Analysis
While specific studies detailing the mechanistic pathways and transition states for reactions involving this compound are not extensively documented in publicly available literature, DFT is the principal method for such investigations. This type of analysis is crucial for understanding reaction kinetics and mechanisms. For example, in related cinnamic acid derivatives, DFT has been used to calculate the thermodynamics and locate the transition states for various chemical transformations youtube.com. Such calculations would involve mapping the potential energy surface of a reaction, identifying the lowest energy path from reactants to products, and characterizing the geometry and energy of the transition state—the highest point on this path. This information is vital for predicting reaction feasibility and rates. The binding of related cinnamates to enzymes like α-chymotrypsin has been studied, suggesting the potential for "transition state analogue" interactions, a concept that could be explored for α-FCA using computational models nih.gov.
Analysis of Structural Characteristics and Conformation
The introduction of a fluorine atom at the alpha position of cinnamic acid significantly influences its electronic properties and conformational preferences. DFT studies on the parent molecule, cinnamic acid, have investigated the relative stability of its s-cis and s-trans conformers, which arise from rotation around the Cα-Cβ single bond researchgate.net. In the gas phase, the s-cis isomer of cinnamic acid is found to be more stable researchgate.net. For this compound, similar conformational isomers would exist, and their relative stabilities would be dictated by a complex interplay of steric and electronic effects, including potential hyperconjugative interactions involving the fluorine atom.
Computational analysis of related α-fluoro sulfur motifs has demonstrated the importance of hyperconjugation in dictating conformational control nih.gov. A similar DFT analysis on α-FCA would likely reveal the stereoelectronic effects of the fluorine atom on the molecule's preferred geometry, bond lengths, and angles.
Table 1: Calculated Structural Descriptors for Cinnamic Acid Derivatives (Note: This table is illustrative of typical data obtained from DFT calculations for related compounds, as specific data for α-FCA is not readily available in the cited literature.)
| Compound | Parameter | Calculated Value | Reference |
| Cinnamic Acid | Rotatable Bond Count | 2 | guidechem.com |
| Cinnamic Acid | Topological Polar Surface Area | 37.3 Ų | guidechem.com |
| Cinnamic Acid | s-cis/s-trans Energy Difference | s-cis more stable | researchgate.net |
Binding Energy Calculations in Supramolecular Assemblies
The ability of this compound to participate in supramolecular assemblies, such as inclusion complexes or protein-ligand interactions, can be quantitatively assessed using quantum chemical calculations. These calculations can determine the binding energy between α-FCA and a host molecule or a protein's active site. While specific binding energy calculations for α-FCA are not found in the reviewed literature, the methodology would involve optimizing the geometry of the complex and comparing its total energy to the sum of the energies of the individual, isolated molecules. This approach is fundamental in drug design and materials science to predict the stability and specificity of molecular recognition events.
Application of Molecular Orbital Theory
Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability nih.govnih.gov.
For cinnamic acid and its derivatives, DFT calculations are routinely used to determine these values nih.govresearchgate.netresearchgate.net. A smaller HOMO-LUMO gap generally implies higher reactivity nih.gov. In a study on triphenylamine-based α-cyanocinnamic acid derivatives, it was found that the HOMO-LUMO energy gaps were small, leading to a large nonlinear optical response researchgate.net. A similar analysis for this compound would reveal how the electronegative fluorine atom modulates the energies of these frontier orbitals, thereby influencing its reactivity profile.
Table 2: Illustrative Frontier Molecular Orbital Energies for Cinnamic Acid (Note: These values are for the parent cinnamic acid and serve as an example of data generated via DFT.)
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| Cinnamic Acid | - | - | 0.0205 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of molecules over time nih.govnih.gov. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent nih.govresearchgate.netrsc.org.
For this compound, MD simulations could be employed to explore its conformational landscape more exhaustively than static quantum chemical calculations. By simulating the molecule in a solvent like water, one could observe the transitions between different conformational states (e.g., s-cis and s-trans) and determine their relative populations and the energy barriers between them. This method is particularly valuable for understanding the behavior of flexible molecules in realistic environments frontiersin.org. Although specific MD studies on α-FCA were not identified, the methodology is well-established for analyzing the conformational dynamics of small organic molecules and biomolecules nih.govnih.govnih.gov.
Chemoinformatics and QSAR Approaches for Structure-Activity Relationship (SAR)
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties arabjchem.org. QSAR models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured activity nih.govnih.govresearchgate.netrsdjournal.org.
While no specific QSAR models featuring this compound were found in the reviewed literature, its properties could be predicted using models developed for related compounds. For a QSAR study on cinnamic acid derivatives, relevant descriptors would include:
Quantum Chemical Descriptors: Such as HOMO/LUMO energies, Mulliken charges, and dipole moment.
Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.
Electronic Descriptors: Polarizability, electronic energy.
Structural and Spatial Descriptors: Molecular weight, topological polar surface area, solvent-accessible surface area, and hydrophobicity (LogP) arabjchem.orgnih.gov.
By including this compound in a dataset of cinnamic acid derivatives with known activities (e.g., as enzyme inhibitors or antimicrobial agents), a QSAR model could be developed. This model would not only predict the activity of α-FCA but also provide insight into which of its structural features are most important for the observed activity, thereby guiding the design of new, more potent analogues researchgate.net.
Applications of Alpha Fluorocinnamic Acid in Advanced Organic Synthesis and Chemical Biology Research
Role as a Chemical Building Block in Complex Molecule Synthesis
The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. sigmaaldrich.com Alpha-fluorocinnamic acid serves as a key fluorinated building block, providing a gateway to a diverse array of more complex fluorinated structures. sigmaaldrich.comalfa-chemistry.comfluorochem.co.uk Its utility stems from the unique reactivity imparted by the fluorine atom and the adjacent carboxylic acid and alkene functionalities.
Precursor for Fluoro Olefins
This compound is a valuable precursor for the synthesis of α-fluoro methyl cinnamates, which are important fluoro olefins. One notable method involves the copper-catalyzed carboxylation of gem-difluoroalkenes with carbon dioxide. beilstein-journals.org This reaction proceeds through transmetallation and subsequent carboxylation to yield the desired α-fluoro methyl cinnamates. beilstein-journals.org Another approach utilizes an electrochemical carboxylation of gem-difluoroalkenes with carbon dioxide, which also furnishes α-fluoro methyl cinnamates. beilstein-journals.org These synthetic strategies highlight the role of this compound derivatives in accessing valuable fluorinated olefins.
Synthesis of Biologically Relevant Compounds
Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial and antitubercular properties. mdpi.commdpi.comnih.gov The introduction of a fluorine atom, as in this compound, can modulate these biological profiles, leading to the development of novel therapeutic agents. beilstein-journals.org For instance, this compound has been successfully converted into other bioactive compounds, demonstrating its potential as a scaffold in drug discovery. beilstein-journals.org The synthesis of various cinnamic acid derivatives has been a focus of research due to their wide-ranging applications in the pharmaceutical and chemical industries. beilstein-journals.org
Development of Fluorinated Amino Acids and Peptides
The incorporation of fluorine into amino acids and peptides is a powerful strategy for modulating their properties and functions. rsc.orgresearchgate.netprinceton.edu Fluorinated amino acids can enhance the metabolic stability of peptides, influence their conformation, and serve as probes for studying protein structure and interactions. researchgate.netnih.gov this compound can be envisioned as a starting material for the synthesis of various fluorinated amino acids. The development of synthetic methods to create fluorinated amino acids and peptides is an active area of research, with strategies involving both the use of fluorinated building blocks and the direct fluorination of amino acid precursors. rsc.orgnih.gov
Utility as Probes for Biochemical and Enzymatic Studies
The unique properties of the fluorine atom, particularly its high electronegativity and the C-F bond's strength, make this compound and its derivatives valuable tools for probing biochemical and enzymatic systems. rsc.org
Enzyme-Substrate Binding Research and Kinetic Analysis
Fluorinated analogs of enzyme substrates, such as those derived from this compound, are instrumental in studying enzyme-substrate interactions and reaction kinetics. nih.gov For example, an alpha-fluoro acid analog of acetyl-CoA has been synthesized and used to investigate the binding affinity and hydrogen bond lengths within the active site of citrate (B86180) synthase. nih.gov Such studies provide detailed insights into the forces governing molecular recognition by enzymes. Furthermore, the biodegradation kinetics of 4-fluorocinnamic acid by bacterial consortia have been studied, revealing substrate inhibition kinetics that can be modeled to understand the enzymatic processes involved. researchgate.net
Elucidation of Enzymatic Decarboxylation Mechanisms
Decarboxylation is a fundamental biological reaction catalyzed by a diverse range of enzymes. nih.gov Understanding the mechanisms of these decarboxylases is crucial. nih.gov While direct studies on the enzymatic decarboxylation of this compound are not extensively detailed in the provided context, the principles of using substrate analogs to probe such mechanisms are well-established. The study of phenolic acid decarboxylases, which operate via a quinone methide intermediate without the need for a cofactor, provides a relevant parallel. mdpi.com The investigation of organocatalytic decarboxylation of α-amino acids, inspired by pyridoxal (B1214274) 5'-phosphate-dependent enzymes, further illustrates how modified substrates can be used to unravel complex reaction pathways. researchgate.net
Radiolabeling for Metabolic Pathway Tracking and Imaging Research (e.g., 18F-labeled analogs for PET imaging)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique crucial for the early diagnosis of diseases and for monitoring biological processes in vivo. frontiersin.orgnih.gov The utility of PET relies on the use of molecules labeled with positron-emitting radioisotopes, with Fluorine-18 (B77423) (18F) being a preferred choice due to its optimal half-life of 109.8 minutes and low positron energy (0.64 MeV). frontiersin.orgmdpi.com While direct studies on 18F-labeled this compound are not prominent, the principles of PET tracer development provide a clear framework for its potential application.
The synthesis of an 18F-labeled PET tracer, such as a hypothetical [18F]-alpha-fluorocinnamic acid, would typically involve a late-stage radiofluorination reaction. frontiersin.org This process requires the generation of [18F]fluoride from a cyclotron, which is then made highly reactive (nucleophilic) by removing water through azeotropic drying, often using a combination of a cryptand like Kryptofix 2.2.2 (K2.2.2) and a weak base such as potassium carbonate. mdpi.comthno.org This "naked" [18F]fluoride can then be used to displace a leaving group on a suitable precursor molecule to form the final radiotracer. mdpi.comnih.gov The entire synthesis, including purification via High-Performance Liquid Chromatography (HPLC), must be rapid and automated to ensure the product meets stringent quality control standards for human injection. nih.gov
The rationale for using 18F-labeled analogs of metabolic compounds lies in their ability to trace specific biochemical pathways. For example, 18F-labeled amino acids are used to image the enhanced metabolism in tumors. thno.org Similarly, an 18F-labeled this compound analog could potentially be used to track metabolic pathways where cinnamic acid or its derivatives are substrates. The development of such a tracer would face challenges common to all PET tracers, including the need for high affinity for its biological target, selectivity over other structurally similar molecules, and the ability to cross cellular membranes if the target is intracellular. nih.govnih.gov
Supramolecular Interactions and Complexation Studies (e.g., with Cyclodextrins)
Supramolecular chemistry involves the study of systems composed of molecules held together by non-covalent interactions. mdpi.com A key area within this field is host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. mdpi.com Cyclodextrins (CDs) are widely studied host molecules, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.comnih.gov This structure allows them to form inclusion complexes with a variety of guest molecules in aqueous solutions, altering the guest's physicochemical properties. mdpi.comuc.pt
While specific research on the complexation of this compound with cyclodextrins is not extensively documented, the principles of CD inclusion suggest a strong potential for such interactions. The formation of a host-guest complex is driven by several forces, including the hydrophobic effect, van der Waals forces, and hydrogen bonding. rsc.org The aromatic ring of this compound is an ideal candidate for inclusion within the hydrophobic cavity of a cyclodextrin (B1172386), such as β-cyclodextrin. This interaction would be thermodynamically favorable as it would release high-energy water molecules from the CD cavity.
The stoichiometry of such complexes is typically 1:1, with one guest molecule per cyclodextrin host. mdpi.comrsc.org The presence of the carboxylic acid group and the alpha-fluorine atom on the cinnamic acid derivative would influence the stability and orientation of the complex. These functional groups, being more hydrophilic, would likely be positioned near the rim of the cyclodextrin cavity, interacting with the surrounding water or the hydroxyl groups of the CD. uc.pt Such complexation can be used to enhance the solubility of guest molecules, control their release, and form the basis for creating larger, self-assembled supramolecular structures like hydrogels and nanoparticles. rsc.orgnih.gov
Implications in Material Science Research (e.g., Polymers and Resins)
Cinnamic acid and its derivatives are valuable building blocks in polymer science due to their structural features, including the reactive double bond and carboxylic acid group. rsc.org These characteristics allow them to be incorporated into various polymers such as polyesters, polyamides, and polyanhydrides, which have applications ranging from industrial plastics to biomedical devices like drug delivery systems. rsc.org
The introduction of fluorine into the cinnamic acid structure, as in this compound, can impart unique properties to the resulting polymers. Fluorinated polymers are known for their high thermal stability, chemical resistance, and specific electronic properties. Research has noted that polymers of 4-fluorocinnamic acid find use in the field of electronics. asm.org By extension, polymers derived from this compound could be explored for advanced material applications. The fluorine atom can influence intermolecular interactions and the packing of polymer chains, potentially leading to materials with tailored optical or physical properties.
The synthesis of such polymers can be achieved through various methods, including enzymatic polymerization, which offers precise control over the polymer's structure. nih.gov For instance, Passerini polymerization has been used with α-lipoic acid to create dynamically crosslinked polymers, suggesting that similar multicomponent reactions could be adapted for this compound to produce functional polyamides. rsc.org The resulting fluorinated polymers could exhibit properties like self-healing or be used in creating specialized resins and coatings where durability and stability are paramount.
Environmental Fate and Biodegradation Studies
The widespread use of fluorinated organic compounds in industry, including pharmaceuticals and agrochemicals, necessitates an understanding of their environmental persistence and biodegradability. asm.orgresearchgate.net The carbon-fluorine bond is exceptionally strong, making many of these compounds resistant to degradation. nih.gov However, research has shown that microbial systems are capable of breaking down certain fluorinated aromatic compounds.
Microbial Metabolism Pathways of Fluorinated Aromatic Compounds
Studies on 4-fluorocinnamic acid (4-FCA) have provided significant insights into the microbial metabolism of fluorinated aromatics. A bacterial consortium consisting of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 has been shown to utilize 4-FCA as a sole source of carbon for growth under aerobic conditions. researchgate.netasm.org
The degradation pathway in Arthrobacter sp. strain G1 begins with the cleavage of the two-carbon side chain of 4-FCA. nih.gov This process yields 4-fluorobenzoic acid (4-FBA) and allows the bacterium to use the side chain for growth. researchgate.netasm.org A minor side product, 4-fluoroacetophenone, is also formed. asm.orgnih.gov The resulting 4-FBA is then further degraded by Ralstonia sp. strain H1. researchgate.netasm.org This second stage of degradation proceeds via 4-fluorocatechol, which is subsequently processed through an ortho-cleavage pathway, leading to the complete mineralization of the compound and the release of the fluoride (B91410) ion. researchgate.netrug.nl
| Organism/Consortium | Substrate | Key Metabolic Pathway | Intermediate(s) | Final Products |
| Arthrobacter sp. strain G1 | 4-Fluorocinnamic Acid (4-FCA) | β-oxidation of side chain | 4-Fluorobenzoic Acid (4-FBA), 4-Fluoroacetophenone | Acetyl-CoA (from side chain), 4-FBA |
| Ralstonia sp. strain H1 | 4-Fluorobenzoic Acid (4-FBA) | Ortho-cleavage of aromatic ring | 4-Fluorocatechol | CO₂, Water, Fluoride ion |
| G1 and H1 Consortium | 4-Fluorocinnamic Acid (4-FCA) | Complete Mineralization | 4-FBA, 4-Fluorocatechol | CO₂, Water, Fluoride ion |
Mechanisms of Biodegradation and Defluorination
The mechanism for the biodegradation of 4-fluorocinnamic acid by Arthrobacter sp. strain G1 is a β-oxidation pathway, similar to the metabolism of fatty acids and other cinnamic acid derivatives. asm.orgrug.nl The process is initiated by the enzyme 4-fluorocinnamoyl-CoA ligase, which activates the substrate to 4-fluorocinnamoyl-coenzyme A (CoA). asm.orgnih.gov
Subsequent enzymatic steps have been identified in cell extracts:
Hydration: 4-fluorocinnamoyl-CoA hydratase adds a water molecule across the double bond. asm.orgrug.nl
Dehydrogenation: 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase oxidizes the resulting alcohol. asm.orgrug.nl
Thiolysis: 4-fluorophenyl-β-keto propionyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and forming 4-fluorobenzoyl-CoA, which is then converted to 4-fluorobenzoic acid. asm.orgrug.nl
The defluorination step occurs later in the pathway during the degradation of 4-fluorobenzoic acid by Ralstonia sp. strain H1. researchgate.net The cleavage of the highly stable carbon-fluorine bond is a critical step. While the specific enzymes in Ralstonia sp. H1 are part of an ortho-cleavage pathway, other defluorination mechanisms in different organisms can involve monooxygenases or dioxygenases that attack the aromatic ring, leading to hydroxylated intermediates. nih.govnih.gov In some cases, this leads to the formation of unstable intermediates that spontaneously release fluoride. acs.org The complete degradation by the G1 and H1 consortium demonstrates a robust system for the mineralization of 4-FCA, with quantitative release of fluoride. nih.govresearchgate.net
| Enzyme | Role in 4-FCA Degradation (in Arthrobacter sp. G1) |
| 4-Fluorocinnamoyl-CoA ligase | Activates 4-FCA to its CoA thioester. asm.orgrug.nlnih.gov |
| 4-Fluorocinnamoyl-CoA hydratase | Hydrates the double bond of the propenoyl side chain. asm.orgrug.nlnih.gov |
| 4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase | Oxidizes the β-hydroxy group to a ketone. asm.orgrug.nlnih.gov |
| 4-Fluorophenyl-β-keto propionyl-CoA thiolase | Cleaves the side chain to yield acetyl-CoA and 4-fluorobenzoyl-CoA. asm.orgrug.nlnih.gov |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for α-Fluorocinnamic Acid Derivatization
The synthesis of α-fluorocinnamic acid derivatives is a burgeoning field, with new catalytic systems being developed to create a diverse range of functionalized molecules. These advancements are crucial for accessing novel compounds with potentially enhanced biological activities or material properties.
Recent progress has seen the use of copper-catalyzed carboxylation of gem-difluoroalkenes with carbon dioxide to produce α-fluoro methyl cinnamates. nih.govbeilstein-journals.org This method has proven effective for gram-scale synthesis, opening the door for industrial applications. nih.govbeilstein-journals.org Another innovative approach is the electrochemical carboxylation of gem-difluoroalkenes, which also yields α-fluoro methyl cinnamates through a radical anion intermediate. beilstein-journals.org
Beyond synthesis of the core structure, derivatization of the cinnamic acid moiety is a key focus. Palladium-based catalysts, such as palladium chloride and diatomite-supported palladium nanoparticles, have been successfully employed for the synthesis of cinnamic acid esters from aryl halides. jocpr.com These reactions are often conducted under mild conditions, such as room temperature and using water as a solvent, which aligns with the principles of green chemistry. jocpr.com Furthermore, borane (B79455) catalysts like B(C6F5)3 have been utilized for Fischer esterification to produce methyl cinnamates. nih.govbeilstein-journals.org
The modification of the carboxylic acid group into amides is another important transformation. Catalytic systems employing graphene oxide, biogenic CuO–CaCO3, and silver have been reported for the amidation and decarboxylative cross-coupling of cinnamic acids to yield cinnamamides. nih.govbeilstein-journals.org These methods often feature recyclable catalysts and solvent-free conditions, enhancing their sustainability. nih.govbeilstein-journals.org
| Catalyst/System | Reaction Type | Product | Key Features | Reference |
|---|---|---|---|---|
| Copper (Cu) | Carboxylation of gem-difluoroalkenes | α-Fluoro methyl cinnamates | Utilizes CO2, gram-scale possible | nih.govbeilstein-journals.org |
| Electrochemical | Carboxylation of gem-difluoroalkenes | α-Fluoro methyl cinnamates | Involves a radical anion intermediate | beilstein-journals.org |
| Palladium Chloride (PdCl2) | Esterification | Cinnamic acid esters | Ultrasonic conditions, water as solvent | jocpr.com |
| B(C6F5)3 | Fischer Esterification | Methyl cinnamates | Borane-catalyzed | nih.govbeilstein-journals.org |
| Graphene Oxide | Amidation | Cinnamamides | Solvent-free, recyclable catalyst | nih.govbeilstein-journals.org |
Exploration of New Mechanistic Pathways in Organofluorine Chemistry
The presence of a fluorine atom at the α-position of cinnamic acid significantly influences its reactivity and provides a unique platform for exploring novel mechanistic pathways in organofluorine chemistry. Understanding these mechanisms is critical for designing new reactions and for predicting the behavior of these compounds in biological systems.
One area of active investigation is the role of α-fluorocinnamic acid derivatives in radical reactions. For instance, photoredox catalysis has been employed for the coupling of N-aryl glycine (B1666218) esters with α-fluoro-aryl acetic acid-derived redox-active esters to generate β-fluoro-α-amino acid derivatives. sioc-journal.cn This transition metal-free, redox-neutral process proceeds through the cross-coupling of an ester-substituted α-amino radical and an α-fluoro benzylic radical. sioc-journal.cn
Computational studies are also providing valuable insights into reaction mechanisms. rsc.orgresearchgate.net Density functional theory (DFT) calculations are being used to model the reaction pathways and transition states of enzymatic and chemical reactions involving fluorinated substrates. rsc.orgresearchgate.net For example, studies on the biodegradation of 4-fluorocinnamic acid have elucidated a β-oxidation mechanism initiated by the formation of 4-fluorocinnamoyl-coenzyme A. researchgate.net This research identified key enzymes such as 4-fluorocinnamoyl–CoA ligase and subsequent hydratases and dehydrogenases involved in the metabolic pathway. researchgate.net Such detailed mechanistic understanding is crucial for applications in bioremediation and biocatalysis.
The unique electronic properties of the fluorine atom can also direct the stereochemical outcome of reactions. The development of asymmetric catalytic methods, such as the iridium-catalyzed electrophilic allylation of α-trifluoromethyl-aldimine esters, highlights the ongoing efforts to control the stereochemistry of reactions involving α-fluorinated carbonyl compounds. mdpi.com
Integration with Advanced Spectroscopic and Imaging Techniques
The fluorine-19 (¹⁹F) nucleus possesses properties that make it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET) imaging. The high natural abundance (100%) and high gyromagnetic ratio of ¹⁹F, coupled with the large chemical shift range, provide high sensitivity and resolution in ¹⁹F NMR experiments. nih.goved.ac.uk
¹⁹F NMR Spectroscopy: This technique is increasingly used for the analysis of fluorinated compounds, including derivatives of α-fluorocinnamic acid. nih.govbeilstein-journals.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for studying protein-ligand interactions, conformational changes in biomolecules, and for fragment-based drug discovery. ed.ac.ukmdpi.commdpi.com For instance, fluorinated molecules can act as "spy molecules" in competition screening experiments to identify other compounds that bind to a target protein. mdpi.com The absence of endogenous fluorine signals in biological systems ensures that the observed ¹⁹F NMR signals are exclusively from the labeled molecule, providing background-free spectra. ed.ac.uknih.gov
Positron Emission Tomography (PET): The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in PET imaging, a non-invasive technique for visualizing and quantifying biological processes in vivo. While direct applications of ¹⁸F-labeled α-fluorocinnamic acid are still emerging, related fluorinated compounds are demonstrating the potential of this approach. For example, [¹⁸F]FASu (¹⁸F-5-fluoro-aminosuberic acid) has been used to image oxidative stress in hepatocellular carcinoma, showing higher sensitivity than the conventional tracer [¹⁸F]FDG. thno.orgnih.gov Similarly, 2-[¹⁸F]fluoropropionic acid ([¹⁸F]FPA) is being explored as an imaging biomarker for doxorubicin-induced cardiotoxicity. nih.gov These studies pave the way for the development of ¹⁸F-labeled α-fluorocinnamic acid derivatives as specific PET probes for various diseases.
| Technique | Key Advantages for Fluorinated Compounds | Emerging Application | Reference |
|---|---|---|---|
| ¹⁹F NMR Spectroscopy | High sensitivity, large chemical shift range, no background signal in biological systems. | Studying protein-ligand interactions, fragment-based screening, and monitoring conformational changes. | nih.goved.ac.ukbeilstein-journals.org |
| Positron Emission Tomography (PET) | Non-invasive in vivo imaging, high sensitivity for detecting ¹⁸F-labeled probes. | Imaging of metabolic processes, oxidative stress, and disease-specific biomarkers. | thno.orgnih.govnih.gov |
Expansion of Chemical Biology Applications through Fluorine Tagging
The introduction of a fluorine atom or a fluoroalkyl group into biomolecules, a strategy known as fluorine tagging, is a powerful approach in chemical biology. ed.ac.uknih.gov α-Fluorocinnamic acid and its derivatives are promising candidates for this strategy, offering a means to probe biological systems with minimal perturbation.
Fluorinated amino acids, which can be considered analogs of α-fluorocinnamic acid, are of significant interest for incorporation into peptides and proteins. researchgate.net This can be achieved through solid-phase peptide synthesis or by utilizing the cellular protein synthesis machinery. nih.gov Once incorporated, the fluorine tag serves as a sensitive reporter for ¹⁹F NMR studies, allowing for the investigation of protein structure, dynamics, and interactions. ed.ac.ukbeilstein-journals.orgnih.gov
The development of "next-generation" fluorine tags aims to amplify the chemical shift sensitivity. nih.gov For example, embedding a trifluoromethyl reporter within a pyridone structure leads to greater chemical shift dispersion due to tautomerization, enhancing the ability to resolve different functional states of a protein. nih.gov
Beyond NMR, fluorine-tagged molecules can be used as probes in other biological assays. nih.gov The unique properties of the C-F bond can influence the metabolic stability and pharmacokinetic properties of a molecule, making fluorinated compounds valuable in drug development. researchgate.net The biodegradation pathway of 4-fluorocinnamic acid, for instance, has been studied in microorganisms, providing insights into how these compounds are processed in biological systems. researchgate.net This knowledge is essential for designing fluorinated drugs and probes with desired metabolic profiles.
Q & A
Q. What computational approaches are effective for predicting the reactivity and metabolic pathways of α-Fluorocinnamic Acid?
- Methodological Answer : Apply density functional theory (DFT) to model electronic effects of fluorination on reaction kinetics. Use molecular docking to predict enzyme interactions (e.g., cytochrome P450 isoforms). Validate predictions with in vitro metabolism studies using liver microsomes and LC-MS/MS. Cross-reference computational and experimental data in tables with confidence intervals .
Q. How can researchers design experiments to differentiate α-Fluorocinnamic Acid’s direct vs. indirect mechanisms in observed biological effects?
- Methodological Answer : Employ knockout models (e.g., CRISPR-edited cells lacking target receptors) or pharmacological inhibitors. Use isotopic labeling (e.g., ¹⁴C) to track metabolic incorporation. Combine transcriptomics and proteomics to identify downstream pathways. Report results with flowcharts linking mechanisms to observed phenotypes .
Data Management & Reproducibility
Q. What standards should be followed when reporting crystallographic data for α-Fluorocinnamic Acid derivatives?
- Methodological Answer : Adopt CIF (Crystallographic Information File) formats with full deposition codes (e.g., Cambridge Structural Database). Include thermal ellipsoid plots, bond lengths/angles, and hydrogen-bonding networks. Validate data using checkCIF/PLATON and disclose refinement parameters (R-factors, residuals) .
Q. How should conflicting solubility data for α-Fluorocinnamic Acid in aqueous vs. organic solvents be addressed?
- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Test pH-dependent solubility (1–14) and correlate with logP values. Disclose solvent purity and equilibration times. Compare results with prior studies in a meta-table, highlighting methodological differences .
Ethical & Safety Considerations
Q. What safety protocols are essential when handling α-Fluorocinnamic Acid in laboratory settings?
- Methodological Answer : Use fume hoods for weighing/synthesis due to potential fluorinated byproduct volatility. Wear nitrile gloves and safety goggles. Monitor waste for fluoride ions via ion-selective electrodes. Document Material Safety Data Sheet (MSDS) guidelines and emergency procedures in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
